4-(5-ethyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride
Overview
Description
4-(5-ethyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride is a useful research compound. Its molecular formula is C9H17ClN4 and its molecular weight is 216.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Compounds with a 1,2,4-triazole ring, like this one, have been known to interact with the cytochrome p450 superfamily . This family of enzymes plays a crucial role in the metabolism of drugs and other xenobiotics.
Mode of Action
It’s known that the nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of cytochrome p450 enzymes . This interaction could potentially alter the enzyme’s activity, leading to changes in the metabolism of certain substances.
Biochemical Pathways
Compounds with a 1,2,4-triazole ring have been reported to inhibit the biosynthesis of ergosterol, a major steroid in fungal membranes . This inhibition disrupts the fungal membranes, leading to their death.
Pharmacokinetics
It’s known that the ability of 1,2,4-triazole derivatives to form hydrogen bonds can improve their pharmacokinetic properties .
Result of Action
The inhibition of ergosterol biosynthesis by 1,2,4-triazole derivatives can lead to the disruption of fungal membranes .
Biochemical Analysis
Biochemical Properties
Triazole and piperidine rings are common structures in many biologically active compounds . They can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Cellular Effects
Some triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines .
Molecular Mechanism
Molecular docking studies have been used to understand the mechanism and binding modes of similar triazole derivatives in the binding pocket of certain enzymes .
Properties
IUPAC Name |
4-(5-ethyl-1H-1,2,4-triazol-3-yl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4.ClH/c1-2-8-11-9(13-12-8)7-3-5-10-6-4-7;/h7,10H,2-6H2,1H3,(H,11,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFAYYGIKACKKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)C2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1432680-84-6 | |
Record name | 4-(5-ethyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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